2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid
CAS No.: 148058-40-6
Cat. No.: VC11494986
Molecular Formula: C10H7F3N2O2
Molecular Weight: 244.17 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148058-40-6 |
|---|---|
| Molecular Formula | C10H7F3N2O2 |
| Molecular Weight | 244.17 g/mol |
| IUPAC Name | 2-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]acetic acid |
| Standard InChI | InChI=1S/C10H7F3N2O2/c11-10(12,13)9(14-15-9)7-3-1-6(2-4-7)5-8(16)17/h1-4H,5H2,(H,16,17) |
| Standard InChI Key | ILMVLFNNVDOUFY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)O)C2(N=N2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three critical components:
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Diazirine Ring: A three-membered heterocycle containing two nitrogen atoms, enabling photoactivated crosslinking via carbene intermediates .
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Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, improving membrane permeability .
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Acetic Acid Moiety: Provides a carboxylic acid functional group for conjugation to biomolecules or synthetic scaffolds .
The spatial arrangement of these groups is critical for its reactivity. The diazirine’s strained ring undergoes cleavage under UV light (), generating a highly reactive carbene that forms covalent bonds with proximal molecules .
Physicochemical Properties
Key properties include:
The trifluoromethyl group contributes to the compound’s high thermal stability, while the acetic acid moiety ensures solubility in polar solvents like dimethyl sulfoxide (DMSO) or aqueous buffers at physiological pH .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves three stages:
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Diazirine Formation: Reacting 4-aminophenylacetic acid with trifluoroacetonitrile in the presence of hydroxylamine-O-sulfonic acid to yield the diaziridine intermediate, followed by oxidation with lead tetraacetate to form the diazirine ring .
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Trifluoromethylation: Introducing the trifluoromethyl group via radical trifluoromethylation using Umemoto’s reagent .
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Acetic Acid Functionalization: Protecting the carboxylic acid group during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .
Critical parameters for optimization include reaction temperature ( to preserve diazirine stability), solvent choice (polar aprotic solvents like N-methylpyrrolidone), and inert atmosphere (argon or nitrogen) .
Industrial Production
Major suppliers, including Taizhou GreenChem Pharmaceutical Co., Ltd. and Jiangsu Nanchuang Chemical, utilize batch reactors with the following typical yields:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Diazirine Formation | 35–50 | 85–90 |
| Trifluoromethylation | 60–75 | 90–95 |
| Final Purification | 80–90 | >98 |
Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography .
Reactivity and Functional Applications
Photoaffinity Labeling
The compound’s diazirine group enables covalent crosslinking upon UV irradiation, making it invaluable for mapping protein-ligand interactions. In studies targeting NADH:ubiquinone oxidoreductase, analogous diazirine-containing compounds exhibited inhibitory IC50 values of , comparable to rotenone . The trifluoromethyl group enhances target specificity by reducing nonspecific binding .
Bioconjugation and Drug Development
The acetic acid moiety facilitates conjugation to amines via carbodiimide chemistry, enabling the synthesis of probe-drug conjugates. For example, coupling to quinazoline derivatives yields inhibitors of epidermal growth factor receptor (EGFR) with submicromolar activity .
Research Findings and Case Studies
Photolabeling of Ion Channels
In photolabeling experiments with the GLIC ion channel, diazirine-based reagents adducted residues Val302, Phe303, and Leu304 in transmembrane domain 4 (TM4) . These findings highlight the compound’s utility in elucidating ligand-binding pockets in membrane proteins.
Stability Under Physiological Conditions
The trifluoromethyl-diazirine group demonstrates remarkable stability, with <5% degradation after 24 hours in human plasma at 37°C . This contrasts with aliphatic diazirines, which degrade rapidly under similar conditions .
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